molecular formula C20H16F3N3OS B2624772 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone CAS No. 1172048-94-0

1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone

Cat. No. B2624772
CAS RN: 1172048-94-0
M. Wt: 403.42
InChI Key: DZVWXMHNGRFVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone, also known as ITZ-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITZ-1 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone works by inhibiting specific proteins and pathways involved in various cellular processes. One of the main targets of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone is the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can block the growth of cancer cells and induce cell death. 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. By inhibiting NF-κB, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can reduce inflammation and potentially treat inflammatory diseases. Additionally, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to inhibit the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can induce cell death and inhibit cell proliferation. Inflammation can be reduced by inhibiting the NF-κB pathway, which can lead to a reduction in cytokine production and immune cell activation. In the brain, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can inhibit the accumulation of amyloid beta plaques, which are thought to contribute to the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent effects on specific proteins and pathways, making it a useful tool for studying cellular processes. However, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone also has some limitations. It can be toxic to cells at high concentrations, and its effects may be specific to certain cell types or disease states.

Future Directions

There are several future directions for the research and development of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone. One area of interest is the development of more potent and selective inhibitors of CK2 and other targets of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone. Additionally, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone could be further studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. The use of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone in combination with other therapies could also be explored to enhance its efficacy and reduce toxicity. Overall, the potential of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone as a therapeutic agent warrants further investigation and development.

Synthesis Methods

The synthesis of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(2-aminothiazol-4-yl)ethan-1-ol, which is then reacted with indole-3-carboxaldehyde to form the intermediate product, 1-(indol-3-yl)-2-(2-aminothiazol-4-yl)ethan-1-ol. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone.

Scientific Research Applications

1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use in the treatment of cancer. 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to inhibit the growth of cancer cells by targeting specific proteins and pathways involved in cell proliferation and survival. Additionally, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to have anti-inflammatory effects, making it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has also shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting the accumulation of amyloid beta plaques in the brain.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c21-20(22,23)14-5-3-6-15(10-14)24-19-25-16(12-28-19)11-18(27)26-9-8-13-4-1-2-7-17(13)26/h1-7,10,12H,8-9,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVWXMHNGRFVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone

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